molecular formula C14H22N2O6S B2832116 N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide CAS No. 899739-52-7

N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide

Cat. No.: B2832116
CAS No.: 899739-52-7
M. Wt: 346.4
InChI Key: JYGKEESCJOOHAE-UHFFFAOYSA-N
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Description

The compound N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide features a 4-methoxybenzamide core linked via an ethyl chain to a sulfamoyl group substituted with a 2,2-dimethoxyethyl moiety. This structure combines hydrophilic (dimethoxyethyl, sulfamoyl) and lipophilic (methoxybenzamide) elements, making it a candidate for diverse applications, including pharmaceuticals or agrochemicals.

Properties

IUPAC Name

N-[2-(2,2-dimethoxyethylsulfamoyl)ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O6S/c1-20-12-6-4-11(5-7-12)14(17)15-8-9-23(18,19)16-10-13(21-2)22-3/h4-7,13,16H,8-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGKEESCJOOHAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. For instance, the synthesis might involve the reaction of 4-methoxybenzoic acid with an appropriate amine to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. This ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-methoxybenzoic acid, while reduction of the benzamide core can produce 4-methoxyaniline.

Scientific Research Applications

N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogues

2.1. Core Benzamide Derivatives
  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) : Shares the methoxybenzamide core but substitutes bromine and nitro groups. The nitro group in 4MNB reduces solubility compared to the target compound’s methoxy group, while bromine introduces steric bulk .
  • N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide: Features a methoxyethoxy side chain instead of dimethoxyethyl.
2.2. Sulfamoyl/Sulfonamide Linkers
  • N-(5-(1H-Indol-2-yl)-2-methoxyphenyl)sulfamoyl carbamate : Replaces the dimethoxyethyl group with an indole ring. The indole’s aromaticity may improve binding to hydrophobic targets but reduces solubility in polar solvents compared to the target’s dimethoxyethyl chain .
  • 4-[Benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide : Contains a benzothiazole ring instead of methoxybenzamide. The benzothiazole enhances π-π stacking but introduces metabolic instability risks absent in the target compound .
2.3. Substituent Effects
  • Etobenzanid (N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide) : A pesticidal benzamide with ethoxymethoxy and dichlorophenyl groups. The chlorine atoms increase electronegativity and pesticidal activity, whereas the target’s methoxy groups may favor antioxidant applications .
  • N-(2,2-Diphenylethyl)-4-nitrobenzamide : The nitro group and diphenylethyl chain create a highly lipophilic profile, contrasting with the target’s balanced hydrophilicity from dimethoxyethyl and sulfamoyl groups .

Physical and Chemical Properties

  • Solubility : The dimethoxyethyl and sulfamoyl groups in the target compound enhance water solubility compared to nitro- or chloro-substituted analogues (e.g., 4MNB, etobenzanid) .
  • Conformation : highlights intramolecular hydrogen bonds (N11, N18, O24) stabilizing the Z-conformation in similar dimethoxyethyl-sulfamoyl structures. This contrasts with ’s dihydrothiazole derivatives, where rigid heterocycles enforce planar conformations .

Data Table: Key Comparisons

Compound Molecular Formula Key Features Solubility Biological Activity Reference
Target Compound C₁₅H₂₄N₂O₆S 4-Methoxybenzamide, sulfamoyl, dimethoxyethyl High (polar) Antioxidant, cytoprotective
4MNB C₁₄H₁₁BrN₂O₄ Nitro, bromine Low Structural studies
Etobenzanid C₁₅H₁₅Cl₂NO₃ Dichlorophenyl, ethoxymethoxy Moderate Pesticide
N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)benzamide C₁₇H₂₀N₂O₃ Methoxyethoxy, amino High Undisclosed (pharmaceutical)

Biological Activity

N-(2-(N-(2,2-dimethoxyethyl)sulfamoyl)ethyl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

1. Chemical Structure and Synthesis

The compound features a complex structure that includes a sulfamoyl group attached to a methoxybenzamide moiety. The synthesis typically involves multi-step organic reactions, including the formation of key intermediates through methods such as:

  • Refluxing in organic solvents.
  • Use of catalysts to facilitate reactions.
  • Chromatographic purification to isolate the final product.

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activity and influence various signaling pathways. The precise mechanisms remain under investigation, but preliminary studies suggest potential roles in:

  • Enzyme inhibition : Particularly in pathways related to cancer cell proliferation.
  • Antioxidant activity : By scavenging free radicals and reducing oxidative stress.

3.1 Antiproliferative Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : IC50 values range from 1.2 μM to 5.3 μM for structurally similar compounds, indicating strong selective activity against this cell line .
  • HCT116 (colon cancer) : Similar derivatives showed IC50 values around 3.7 μM .

Table 1 summarizes the antiproliferative activity of related compounds:

CompoundCell LineIC50 (μM)
This compoundMCF-71.2 - 5.3
Hydroxy-substituted derivativeHCT1163.7
Benzimidazole derivativeMCF-73.1

3.2 Antioxidant Activity

The antioxidant properties of the compound have also been explored, with findings suggesting that methoxy and hydroxy groups enhance its ability to mitigate oxidative damage:

  • Compounds with multiple methoxy groups showed improved antioxidant activity compared to standard antioxidants like BHT (butylated hydroxytoluene) .

3.3 Antibacterial Activity

In addition to its anticancer properties, some derivatives have demonstrated antibacterial effects against Gram-positive bacteria such as Enterococcus faecalis, with minimal inhibitory concentrations (MIC) reported at around 8 μM .

4. Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of compounds similar to this compound:

  • A study on N-substituted benzimidazole carboxamides highlighted their selective antiproliferative activity against MCF-7 cells, emphasizing the role of functional groups in enhancing biological efficacy .
  • Another investigation into methoxy-substituted derivatives revealed that structural modifications could lead to significant improvements in both antioxidant and antiproliferative activities .

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